molecular formula C7H15NO2 B3220311 Pyrrolidine, 2-(dimethoxymethyl)-, (2S)- CAS No. 119548-04-8

Pyrrolidine, 2-(dimethoxymethyl)-, (2S)-

Cat. No. B3220311
CAS RN: 119548-04-8
M. Wt: 145.2 g/mol
InChI Key: LFBFDWFWLJVLEO-LURJTMIESA-N
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Description

“Pyrrolidine, 2-(dimethoxymethyl)-, (2S)-” is a derivative of Pyrrolidine, which is a five-membered nitrogen-containing heterocyclic compound . Pyrrolidine and its derivatives are widely used by medicinal chemists to develop compounds for the treatment of various human diseases .


Synthesis Analysis

Pyrrolidine can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is also possible .


Molecular Structure Analysis

The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives exhibit a wide range of chemical reactions. For instance, they can undergo highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reactions . They can also participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary depending on their structure and the biological target. For instance, some pyrrolidine derivatives have been found to exhibit inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Safety and Hazards

Pyrrolidine and its derivatives can pose various safety hazards. For instance, they can be flammable and cause skin and eye irritation . They may also cause respiratory irritation and potentially damage fertility or the unborn child .

Future Directions

Pyrrolidine and its derivatives hold promise for the development of new biologically active compounds and drug candidates . Their versatile scaffold allows medicinal chemists to design and develop novel compounds with different biological profiles . The future of pyrrolidine research lies in further exploring its potential in drug discovery and development .

properties

IUPAC Name

(2S)-2-(dimethoxymethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-9-7(10-2)6-4-3-5-8-6/h6-8H,3-5H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBFDWFWLJVLEO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC([C@@H]1CCCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(dimethoxymethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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